3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
Description
Overview of Heterocyclic Compounds and Aromatic Amines in Contemporary Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in chemistry. They form the backbone of a vast number of natural products, including vitamins and alkaloids, and are integral to a majority of pharmaceutical drugs. nih.gov Their unique structural features allow for a wide range of chemical interactions, making them versatile scaffolds in drug design and materials science.
Aromatic amines are organic compounds that feature an amino group attached to an aromatic ring. researchgate.net Aniline (B41778) is the simplest aromatic amine and serves as a crucial starting material for the synthesis of a wide array of products, including dyes, polymers, and pharmaceuticals. The reactivity of the amino group and the aromatic ring allows for diverse chemical modifications, making aniline and its derivatives essential building blocks in organic synthesis.
Significance of Benzodiazole and Aniline Derivatives as Chemical Scaffolds
Benzimidazole (B57391), a heterocyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its presence in a multitude of biologically active compounds. Benzimidazole derivatives have been shown to possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. ijrpc.com The versatility of the benzimidazole ring system allows for the synthesis of a large number of derivatives with diverse biological functions. acs.orgmdpi.com
Aniline derivatives are also of great importance in the development of new chemical entities. The ability to introduce various substituents onto the aniline ring allows for the fine-tuning of the electronic and steric properties of the molecule. This makes them valuable intermediates in the synthesis of complex organic molecules with specific desired characteristics.
Research Context and Rationale for Investigating 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
The rationale for investigating a molecule like this compound stems from the proven utility of its constituent parts. The combination of a benzimidazole moiety with an aniline structure through a methylene (B1212753) linker creates a novel chemical entity with the potential for unique biological and material properties.
The benzimidazole portion could impart biological activity, while the aniline group offers a site for further chemical modification, allowing for the creation of a library of related compounds. The specific "meta" substitution pattern (the 3-position on the aniline ring) would influence the spatial arrangement of the two ring systems, which could be a critical factor in its interaction with biological targets or in determining its material properties.
However, without specific research on this compound, any discussion of its properties and potential applications remains purely speculative and within the broader context of related, but distinct, chemical structures. The absence of published data highlights a gap in the current body of scientific knowledge and suggests an opportunity for future research to explore the synthesis and characterization of this novel compound.
Structure
3D Structure
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMAQMJRXLGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877458 | |
| Record name | BENZIMIDAZOLE,1-M-AMINOBENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
The traditional synthesis of this compound is a multistep process that hinges on the initial formation of the benzimidazole (B57391) core, followed by the strategic introduction of the 3-aminobenzyl group at the N-1 position.
Strategic Approaches to the 1H-1,3-Benzodiazole Moiety
The construction of the 1H-1,3-benzodiazole (benzimidazole) ring is a well-documented area of heterocyclic chemistry. The most common and established method involves the condensation of o-phenylenediamine (B120857) with a one-carbon electrophile. Historically, this has been achieved by reacting o-phenylenediamine with formic acid or its derivatives, often under harsh acidic conditions and high temperatures. uva.nl Another widely used approach is the Phillips condensation, which utilizes a mixture of o-phenylenediamine and an appropriate aldehyde in the presence of an oxidizing agent. nih.gov
A variety of reagents and conditions have been developed to facilitate this core synthesis, as detailed in the table below.
| Reagent with o-phenylenediamine | Conditions | Notes |
| Formic acid | Reflux | A classic method for unsubstituted benzimidazole. |
| Aldehydes | Oxidizing agent (e.g., H₂O₂, I₂) | Known as the Phillips condensation, allows for 2-substituted benzimidazoles. nih.gov |
| Carboxylic acids | Strong acid (e.g., HCl, PPA) | Requires harsh, dehydrating conditions. nih.gov |
| Orthoesters | Various | Provides a route to 2-substituted benzimidazoles. uva.nl |
These methods provide the foundational benzimidazole structure necessary for the subsequent steps in the synthesis of the target molecule.
Formation of the Aniline (B41778) Linkage and Aromatic Amine Functionalization
With the benzimidazole core in hand, the next critical step is the formation of the bond between the benzimidazole nitrogen and the benzylic carbon of the aniline moiety. A direct and effective method for this transformation involves the N-alkylation of benzimidazole.
A key intermediate in this process is 2-chloromethyl benzimidazole, which can be synthesized from the reaction of o-phenylenediamine with chloroacetic acid. researchgate.net This intermediate can then react with a substituted aniline, such as 3-aminobenzylamine (B1275103) or a related derivative, in the presence of a base like ethanolic potassium hydroxide (B78521) to yield the desired N-substituted benzimidazole. researchgate.net This nucleophilic substitution reaction is a cornerstone for creating the specific linkage present in this compound.
Alternatively, the synthesis can proceed by reacting benzimidazole with 3-nitrobenzyl chloride, followed by the reduction of the nitro group to the corresponding amine. This two-step sequence offers a reliable pathway to introduce the 3-aminobenzyl substituent.
Multistep Synthesis and Optimization Considerations
Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with a suitable C1 synthon.
Functionalization for Linkage: For example, the synthesis of a haloalkyl-benzimidazole intermediate.
N-Alkylation/Coupling: Reaction of the benzimidazole with the appropriate aniline-containing fragment.
Functional Group Interconversion (if necessary): Such as the reduction of a nitro group to an amine.
Optimization of such a sequence involves a systematic study of reaction parameters at each step. This includes the choice of solvents, temperature, catalysts, and reaction times. For the N-alkylation step, factors such as the nature of the base and the leaving group on the benzyl (B1604629) fragment are crucial. The purification of intermediates at each stage is also a critical consideration to prevent the accumulation of impurities that could affect subsequent reactions. researchgate.net
Emerging Synthetic Strategies for Related Benzodiazole-Aniline Systems
Recent advances in organic synthesis have provided new tools and methodologies that can be applied to the synthesis of benzodiazole-aniline systems, offering milder conditions, improved efficiency, and greater molecular diversity.
Catalytic Approaches in Carbon-Nitrogen Bond Formation
Modern catalytic methods for C-N bond formation are becoming increasingly important in the synthesis of N-aryl and N-alkyl benzimidazoles. Transition metal catalysis, particularly with copper and iron, has shown significant promise.
Copper-catalyzed intramolecular N-arylation has been developed as a straightforward method for constructing the benzimidazole ring system. nih.govlookchem.com These reactions often proceed in more environmentally friendly solvents like water. lookchem.com Iron-catalyzed one-pot, three-component reactions of benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) have also been reported for the efficient synthesis of benzimidazole derivatives through a domino C-N bond formation and cyclization process. nih.gov These catalytic approaches offer a powerful alternative to traditional condensation methods, often proceeding under milder conditions with higher yields.
The table below summarizes some of the emerging catalytic strategies.
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Copper(I) oxide (Cu₂O) | Intramolecular N-arylation | (o-Haloaryl)amidines | Can be performed in water, environmentally friendly. lookchem.com |
| Fe(III)-porphyrin | One-pot, three-component | Benzo-1,2-quinone, aldehydes, ammonium acetate | High yields, mild conditions, domino reaction. nih.gov |
| Palladium Nanoparticles | N-alkylation | Amines and alcohols | Can be used for direct amine alkylation. researchgate.net |
Microwave-Assisted Organic Synthesis of Heterocycles
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of heterocyclic compounds, including benzimidazoles. researchgate.netpharmainfo.injocpr.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. jocpr.compreprints.org
This technology has been successfully applied to the synthesis of N-substituted benzimidazoles. For instance, the condensation of o-phenylenediamine with aldehydes can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent. mdpi.com Metal-free microwave-assisted synthesis of N-substituted benzimidazoles has also been reported, offering a greener synthetic route. researchgate.net The rapid and efficient heating provided by microwaves makes it an attractive method for optimizing the synthesis of complex molecules like this compound and its derivatives. pharmainfo.injocpr.com
Chemical Derivatization and Functionalization of this compound
The chemical structure of this compound presents multiple reactive sites amenable to derivatization and functionalization. These include the primary amino group and the activated aromatic ring of the aniline moiety, the benzimidazole core, and the methylene (B1212753) bridge connecting these two key structural components. The strategic modification of these sites allows for the synthesis of a diverse library of derivatives with potentially altered physicochemical properties and biological activities.
Modifications on the Aniline Nitrogen and Aromatic Ring
The aniline portion of the molecule is a versatile substrate for a variety of chemical transformations, targeting both the nitrogen atom of the primary amine and the aromatic ring itself.
Reactions at the Aniline Nitrogen:
The lone pair of electrons on the primary amino group makes it a potent nucleophile, readily participating in several common organic reactions.
Acylation: The aniline nitrogen can be easily acylated using acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. This transformation is often employed to protect the amino group and modulate its electronic properties. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(3-((1H-benzo[d]imidazol-1-yl)methyl)phenyl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium leads to the formation of sulfonamides. These derivatives are of significant interest in medicinal chemistry.
Alkylation: While direct alkylation of anilines with alkyl halides can be challenging to control and may lead to over-alkylation, it is a potential route for introducing alkyl groups to the nitrogen atom. The use of specific catalysts and reaction conditions can favor mono- or di-alkylation. For example, reaction with an appropriate alkyl halide could yield N-alkyl-3-((1H-benzo[d]imidazol-1-yl)methyl)aniline or N,N-dialkyl-3-((1H-benzo[d]imidazol-1-yl)methyl)aniline.
Schiff Base Formation: The primary amine can undergo condensation with various aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out under acidic or basic catalysis. For example, reacting this compound with benzaldehyde (B42025) would produce (E)-N-benzylidene-3-((1H-benzo[d]imidazol-1-yl)methyl)aniline.
Electrophilic Substitution on the Aniline Aromatic Ring:
The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the aniline ring.
Halogenation: Direct bromination of anilines is often rapid and can lead to polysubstitution. For instance, reaction with bromine water typically yields polybrominated products. To achieve monosubstitution, the reactivity of the amino group can be attenuated by converting it into an amide (an acetamide, for example) prior to halogenation. Subsequent hydrolysis of the amide would then yield the monohalogenated aniline.
Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex, often leading to oxidation and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion in the acidic medium. nih.gov A common strategy to favor para-substitution is to first protect the amino group by acylation, followed by nitration and subsequent deprotection.
Table 1: Potential Derivatization Reactions of the Aniline Moiety
| Reaction Type | Reagent/Conditions | Potential Product |
| Acylation | Acetyl chloride, base | N-(3-((1H-benzo[d]imidazol-1-yl)methyl)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride, base | N-(3-((1H-benzo[d]imidazol-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide |
| Alkylation | Alkyl halide, base | N-alkyl-3-((1H-benzo[d]imidazol-1-yl)methyl)aniline |
| Schiff Base Formation | Benzaldehyde, acid/base catalyst | (E)-N-benzylidene-3-((1H-benzo[d]imidazol-1-yl)methyl)aniline |
| Halogenation (with protection) | 1. Acetic anhydride2. Br₂, acetic acid3. H₃O⁺/OH⁻ | 4-Bromo-3-((1H-benzo[d]imidazol-1-yl)methyl)aniline |
| Nitration (with protection) | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺/OH⁻ | 4-Nitro-3-((1H-benzo[d]imidazol-1-yl)methyl)aniline |
Substitutions and Transformations on the Benzodiazole Core
The benzimidazole ring system also offers opportunities for chemical modification, primarily through N-alkylation of the imidazole (B134444) nitrogen and electrophilic substitution on the fused benzene (B151609) ring.
N-Alkylation of the Imidazole Ring:
The benzimidazole moiety contains a secondary amine within the imidazole ring that can be alkylated. However, in this compound, one of the nitrogen atoms is already substituted with the methylaniline group. The remaining N-H can potentially undergo further alkylation under appropriate conditions, though this might require stronger bases and more reactive alkylating agents compared to the unsubstituted benzimidazole.
Electrophilic Substitution on the Benzene Ring of Benzimidazole:
Electrophilic substitution reactions on the benzimidazole ring system generally occur on the fused benzene ring. The positions most susceptible to electrophilic attack are typically C-4, C-5, C-6, and C-7. The precise location of substitution is influenced by the electronic nature of the existing substituents and the reaction conditions.
Halogenation: Benzimidazoles can be halogenated using reagents like bromine in acetic acid or N-halosuccinimides. The substitution pattern will depend on the directing effects of the substituents on both rings.
Nitration: Nitration of the benzimidazole core can be achieved using nitrating agents such as nitric acid in sulfuric acid. The position of nitration is directed by the existing groups on the benzimidazole ring system.
Table 2: Potential Derivatization Reactions of the Benzimidazole Core
| Reaction Type | Reagent/Conditions | Potential Product |
| N-Alkylation | Alkyl halide, strong base | 3-((3-Alkyl-3H-benzo[d]imidazol-1-yl)methyl)aniline |
| Halogenation | Br₂, acetic acid | 3-((Bromo-1H-benzo[d]imidazol-1-yl)methyl)aniline (isomer mixture) |
| Nitration | HNO₃, H₂SO₄ | 3-((Nitro-1H-benzo[d]imidazol-1-yl)methyl)aniline (isomer mixture) |
Reactivity and Functionalization of the Methylene Bridge
The methylene bridge (-CH₂-) connecting the aniline and benzimidazole moieties is generally less reactive than the aromatic rings and the aniline nitrogen. However, it is not entirely inert and can participate in certain chemical transformations, particularly those involving radical intermediates or oxidation. The reactivity of this benzylic position is enhanced due to the stabilization of potential radical or cationic intermediates by the adjacent aromatic systems.
Oxidation:
Strong oxidizing agents have the potential to oxidize the methylene bridge. For instance, oxidation could lead to the formation of a ketone, yielding 3-(1H-benzo[d]imidazole-1-carbonyl)aniline. The specific product would depend on the oxidant used and the reaction conditions.
Radical Reactions:
The benzylic hydrogens of the methylene bridge can be susceptible to abstraction by radical initiators. The resulting benzylic radical could then participate in various radical-mediated reactions, such as halogenation with reagents like N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator. This would introduce a halogen atom at the methylene bridge, which could then serve as a handle for further nucleophilic substitution reactions.
Table 3: Potential Derivatization Reactions of the Methylene Bridge
| Reaction Type | Reagent/Conditions | Potential Product |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄, CrO₃) | 3-(1H-benzo[d]imidazole-1-carbonyl)aniline |
| Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator | 3-(Bromo(1H-benzo[d]imidazol-1-yl)methyl)aniline |
Advanced Structural Analysis and Intermolecular Interactions
Crystal Structure Determination by X-ray Diffraction for Molecular Conformation
Single-crystal X-ray diffraction is the cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unequivocal information about the molecular conformation of 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline in the solid state.
Key conformational parameters that would be determined include:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the covalent structure.
Planarity: Assessment of the planarity of the benzimidazole (B57391) and aniline (B41778) ring systems.
The crystal system (e.g., monoclinic, orthorhombic) and space group would also be identified, providing fundamental information about the symmetry of the crystal lattice.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron density, it provides a detailed picture of how neighboring molecules interact.
A typical Hirshfeld analysis for this compound would generate:
dnorm Surface: A surface mapped with the normalized contact distance, which highlights regions of close intermolecular contact. Red spots on this surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, C···H, N···H) to the total surface area can be calculated from these plots, offering a quantitative measure of their importance in the crystal packing.
For a molecule with the structural features of this compound, one would expect significant contributions from H···H, C···H/H···C, and N···H contacts.
Analysis of Hydrogen Bonding and π-Stacking Interactions in Solid-State Architectures
The data from X-ray diffraction and Hirshfeld surface analysis would be used to perform a detailed examination of the specific non-covalent interactions that govern the supramolecular assembly.
Hydrogen Bonding: The aniline group provides N-H donors, while the benzimidazole ring contains N atoms that can act as acceptors. A key feature to investigate would be the presence of N-H···N hydrogen bonds, which could link molecules into chains, dimers, or more complex networks. The geometry of these bonds (D-H···A distance and angle) would be precisely determined.
π-Stacking Interactions: The presence of two aromatic systems (aniline and benzimidazole) suggests the likelihood of π-π stacking interactions. The analysis would determine the geometry of these interactions (e.g., face-to-face, offset) and measure key parameters such as the inter-centroid distance and the slip angle between the aromatic planes. These interactions are crucial for the stabilization of the crystal lattice.
The interplay of these hydrogen bonding and π-stacking interactions would ultimately define the three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a valuable tool for understanding the relationship between a molecule's structure and its chemical behavior. DFT calculations can provide insights into various aspects of a molecule, including its geometry, electronic distribution, and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.
For analogous benzimidazole (B57391) derivatives, DFT calculations have been employed to determine these frontier orbital energies. For instance, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate revealed a narrow frontier orbital gap, suggesting high chemical reactivity. nih.gov In the case of 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, the aniline (B41778) moiety, being an electron-donating group, would be expected to influence the energy of the HOMO, while the benzimidazole ring could affect both the HOMO and LUMO levels. A hypothetical HOMO-LUMO analysis for this compound would likely show the HOMO localized more on the electron-rich aniline ring and the LUMO distributed across the benzimidazole system.
| Property | Hypothetical Value (eV) | Significance |
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| Energy Gap (ΔE) | 3.5 to 5.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential regions in color codes, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral and slightly negative potential, respectively.
In a study of a novel N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, MEP analysis identified the most probable sites for electrophilic and nucleophilic attack. niscpr.res.in For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the aniline and benzimidazole rings, making them likely sites for electrophilic attack. The hydrogen atoms of the amine group and the aromatic rings would likely exhibit positive potential, indicating them as potential sites for nucleophilic interactions.
Stability and Conformational Energetics
The stability of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, often performed using DFT, helps to identify the most stable conformer (the one with the lowest energy) and to understand the energy barriers between different conformations. For a flexible molecule like this compound, with a methylene (B1212753) bridge connecting the aniline and benzimidazole rings, multiple conformations are possible due to rotation around the single bonds.
Computational studies on similar flexible molecules have shown that the potential energy surface can have several minima, corresponding to different stable conformers. researchgate.net A thorough conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformation to map out the potential energy surface and identify the global minimum energy structure.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides insights into the static properties of a molecule at a minimum energy state, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves and changes its conformation in a given environment (e.g., in a solvent).
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For a compound like this compound, an MD simulation could reveal the accessible conformations and the transitions between them, providing a more complete picture of its structural dynamics than a static conformational analysis. Such simulations have been used to study the interaction of benzothiazole and benzo niscpr.res.innih.govoxazin-3(4H)-one derivatives with biological targets. nih.gov
Quantum Chemical Descriptors and Their Correlation with Chemical Properties
From the electronic structure calculations, various quantum chemical descriptors can be derived to quantify different aspects of a molecule's reactivity and properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity.
Some key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -(I + A) / 2).
These descriptors have been calculated for various aniline derivatives to understand their reactivity. thaiscience.info For this compound, these parameters would provide a quantitative measure of its reactivity profile.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Relates to the molecule's ability to donate electrons. |
| Electron Affinity (A) | A ≈ -ELUMO | Relates to the molecule's ability to accept electrons. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to electronic change. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the electrophilic character of a molecule. |
Reactivity and Mechanistic Studies of 3 1h 1,3 Benzodiazol 1 Ylmethyl Aniline
Electrophilic and Nucleophilic Reactivity of the Benzodiazole Ring System
Benzimidazole (B57391), also known as 1,3-benzodiazole, is an aromatic heterocyclic compound featuring a fused benzene (B151609) and imidazole (B134444) ring. ijdrt.com This structural arrangement confers upon it both acidic and basic properties. ijdrt.com The nitrogen at position 1 (N1) is pyrrole-like and weakly acidic, while the nitrogen at position 3 (N3) is pyridine-like and basic. chemicalbook.com The pKa for the conjugate acid of benzimidazole is 5.58, and the pKa for the N-H proton is 12.8, indicating it is more acidic than imidazole but less basic. chemicalbook.com
The benzimidazole ring can undergo both electrophilic and nucleophilic substitution reactions.
Electrophilic Attack : Calculations indicate that the benzene portion of the molecule (positions 4, 5, 6, and 7) is π-excessive, making it susceptible to electrophilic substitution. chemicalbook.com The nitrogen atoms can also be sites of electrophilic attack. For instance, benzimidazoles readily form salts with acids and can be alkylated at the nitrogen positions with reagents like alkyl halides. chemicalbook.com
Nucleophilic Attack : The imidazole part of the ring system displays varied reactivity. The N1 nitrogen is considered π-excessive, while the N3 nitrogen is π-deficient. This electronic distribution makes the C2 position, situated between the two nitrogen atoms, prone to nucleophilic attack. ijdrt.comchemicalbook.com
Kinetic studies have quantified the nucleophilicity of benzimidazole. Using the linear free energy relationship log k (20 °C) = s(N + E), the nucleophilicity parameter (N) for benzimidazole in DMSO has been determined to be 10.50. lmu.dersc.org This value is lower than that of highly nucleophilic amines like DABCO (N = 18.80 in acetonitrile), indicating a moderate nucleophilic character. rsc.org The reduced nucleophilicity compared to similar amines is attributed to higher reorganization energies required for the reaction of imidazoles with electrophiles. rsc.orgresearchgate.net
Reactivity Profile of the Aniline (B41778) Moiety
The aniline moiety consists of an amino group (-NH₂) attached to a benzene ring. This functional group profoundly influences the ring's reactivity, particularly in electrophilic aromatic substitution, and also defines the molecule's basicity.
The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution reactions. libretexts.orgchemistrysteps.combyjus.com The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance. wikipedia.orgyoutube.com This delocalization increases the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles. byjus.comyoutube.com
Consequently, aniline is highly reactive towards electrophiles, often leading to multiple substitutions. libretexts.org For example, the reaction of aniline with bromine water results in the rapid formation of a white precipitate of 2,4,6-tribromoaniline. wikipedia.orgyoutube.com To achieve monosubstitution, the high reactivity of the amino group must be attenuated. This is commonly done by acetylating the amine to form acetanilide. The acetyl group reduces the activating influence, allowing for more controlled reactions like mononitration, primarily at the para position. The protecting acetyl group can later be removed by hydrolysis. libretexts.org
However, the high reactivity and basicity of the amino group can also be problematic. Friedel-Crafts reactions, which use a Lewis acid catalyst like AlCl₃, typically fail with aniline. libretexts.orgyoutube.com The basic nitrogen atom coordinates with the Lewis acid, forming a complex that deactivates the ring towards electrophilic substitution. youtube.com Similarly, direct nitration of aniline with a mixture of nitric and sulfuric acid is complex. The acidic conditions lead to the protonation of the amino group to form the anilinium ion (-NH₃⁺). This ion is a meta-directing and deactivating group, leading to significant amounts of the meta-nitro product alongside oxidation byproducts. chemistrysteps.combyjus.com
Aniline is a weak base. wikipedia.org The pKa of its conjugate acid, the anilinium ion (C₆H₅NH₃⁺), is approximately 4.6. wikipedia.org This makes it a much weaker base than aliphatic amines like methylamine (B109427) (pKa of conjugate acid ≈ 10.6). libretexts.org The reduced basicity is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. wikipedia.orglibretexts.orglibretexts.org This resonance stabilization makes the lone pair less available to bond with a proton. libretexts.orglibretexts.org
The protonation of aniline can occur at several sites. In solution, the nitrogen-protonated form (the anilinium ion) is well-established and stabilized by solvation. acs.org In the gas phase, however, the situation is more complex, with evidence suggesting potential protonation on the ring carbons (ortho and para positions) as well as on the nitrogen. acs.org While the meta position is an unfavorable site for protonation, computational studies indicate that the nitrogen-protonated form is the most stable conformer, followed by the para and then ortho protonated species. acs.org
| Compound/Ion | pKa Value | Description |
|---|---|---|
| Anilinium ion (C₆H₅NH₃⁺) | ~4.6 | Represents the acidity of the conjugate acid of aniline. The lower value compared to aliphatic ammonium (B1175870) ions indicates aniline is a weaker base. wikipedia.org |
| Benzimidazolium ion | 5.58 | Represents the acidity of the conjugate acid of benzimidazole at the pyridine-like N3 nitrogen. chemicalbook.com |
| Benzimidazole (N-H) | 12.8 | Represents the acidity of the pyrrole-like N1 proton, indicating it can be deprotonated by a strong base. chemicalbook.com |
Investigation of Specific Reaction Mechanisms Involving the Compound or its Core Structures
The aniline and benzimidazole cores are frequently employed in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.commdpi.com The aniline and benzimidazole moieties can both participate in these transformations. The general catalytic cycle for these reactions involves three key steps: wildlife-biodiversity.comnih.gov
Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) intermediate.
Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig) : In the Suzuki reaction, an organoboron compound transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine (like aniline or benzimidazole) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov
The efficiency of these catalysts is highly dependent on the ligands coordinated to the palladium center. Bulky, electron-donating phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have been developed to enhance catalyst activity and stability. nih.govnih.gov Specifically, well-defined [(NHC)PdCl₂(aniline)] complexes have been shown to be highly active precatalysts for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, demonstrating the direct role of the aniline structure in facilitating catalysis. nih.gov
A modern approach for the C-H arylation of heterocycles like benzimidazole involves a dual catalytic system combining a copper catalyst with a photoredox catalyst under visible light irradiation. researchgate.netbohrium.comrsc.org This method allows for the direct formation of a C-aryl bond at the C2 position of the benzimidazole ring under mild conditions. researchgate.netresearchgate.net
Mechanistic studies indicate that the reaction proceeds through a Single Electron Transfer (SET) pathway. researchgate.netbohrium.comrsc.org The proposed mechanism is as follows:
The photoredox catalyst (e.g., an iridium complex or an organic dye like 10-phenylphenothiazine) absorbs visible light and enters an excited state. researchgate.netbohrium.com
The excited photocatalyst transfers an electron to the aryl halide (Ar-I), reducing it and generating an aryl radical (Ar•). researchgate.net
The benzimidazole substrate is deprotonated by a base and coordinates to the Cu(I) catalyst, forming a copper-benzimidazolide complex.
The aryl radical is trapped by the Cu(I) complex to form a high-valent Cu(III) intermediate.
Reductive elimination from the Cu(III) species yields the C2-arylated benzimidazole product and regenerates the active Cu(I) catalyst.
Radical scavenger experiments, where the reaction is inhibited by the presence of radical traps like TEMPO, support the involvement of an aryl radical as a key intermediate in this dual catalytic cycle. researchgate.net
| Catalytic System | Key Steps | Role of Core Structure |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Oxidative Addition, Transmetalation/Coordination, Reductive Elimination wildlife-biodiversity.com | Aniline/Benzimidazole acts as a nucleophile (e.g., in Buchwald-Hartwig amination) or can be part of the aryl halide substrate. nih.gov |
| Copper/Photoredox Dual Catalysis | Photoexcitation, Single Electron Transfer (SET), Radical Trapping, Reductive Elimination researchgate.netbohrium.com | Benzimidazole undergoes C-H activation and arylation at the C2 position. researchgate.net |
Electron Transfer Processes and Radical Intermediates
The electrochemical behavior of 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline is dictated by the presence of two key electroactive moieties: the aniline ring and the benzimidazole system. The susceptibility of these groups to oxidation and reduction processes suggests a rich and complex electron transfer chemistry, likely involving the formation of transient radical intermediates. While direct and extensive studies on this specific molecule are not widely available, a comprehensive understanding can be built by examining the well-documented electrochemical characteristics of its constituent parts—aniline derivatives and N-substituted benzimidazoles.
The aniline moiety is generally the most susceptible to oxidation. The electrochemical oxidation of aniline and its derivatives typically proceeds via an initial one-electron transfer from the nitrogen atom to generate a radical cation. mdpi.com The stability of this radical cation is significantly influenced by the substituents on both the nitrogen and the aromatic ring. mdpi.com For this compound, the presence of the electron-donating amino group is expected to lower the oxidation potential, making the molecule more susceptible to electron loss compared to unsubstituted benzene or benzimidazole.
The general mechanism for the anodic oxidation of aniline derivatives commences with the loss of an electron from the nitrogen atom, resulting in the formation of a radical cation. mdpi.com This intermediate is often highly reactive and can undergo various subsequent reactions, including deprotonation, dimerization, or polymerization. In the case of N-benzylaniline, electrochemical oxidation in an acidic medium has been shown to produce a conductive polymer film on the electrode surface, indicating that the initially formed radical cation can lead to polymerization reactions.
Proton-coupled electron transfer (PCET) is another mechanistic pathway that can be significant for benzimidazole-containing systems, particularly when proton-donating or -accepting groups are present. While the aniline group in this compound is a primary site for electron transfer, the benzimidazole ring can also participate in these processes, especially in facilitating proton translocation coupled with electron movement.
While specific experimental data for this compound is not available, the oxidation potentials of related compounds can provide valuable insights. The table below presents a comparison of the oxidation potentials for aniline and phenol (B47542) derivatives, which can serve as a reference for estimating the electrochemical behavior of the target molecule.
| Compound | Oxidation Potential (Ep vs. Ag/AgCl) | Reference Electrode |
|---|---|---|
| Aniline | ~0.9 V | Ag/AgCl |
| Phenol | ~1.2 V | Ag/AgCl |
| N-methylaniline | ~0.8 V | Ag/AgCl |
| N,N-dimethylaniline | ~0.7 V | Ag/AgCl |
Applications in Advanced Chemical Sciences Non Biological
Utility as a Fundamental Building Block and Versatile Synthetic Scaffold
The unique molecular architecture of 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, which combines a benzimidazole (B57391) moiety with an aniline (B41778) group through a methylene (B1212753) linker, makes it a valuable building block in organic synthesis. This structure offers multiple reactive sites that can be selectively functionalized to create a diverse range of more complex molecules.
Precursor in the Synthesis of Complex Organic Molecules
The primary amine group of the aniline fragment serves as a key reaction center for various chemical transformations. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of functional groups. For instance, the amine can be converted into an amide, a sulfonamide, or other nitrogen-containing functionalities, each step paving the way for the construction of intricate molecular frameworks.
Furthermore, the benzimidazole ring system, with its nitrogen atoms, provides additional sites for chemical modification. The N-H proton of the imidazole (B134444) ring can be substituted, and the aromatic rings of both the benzimidazole and aniline moieties are susceptible to electrophilic substitution reactions, further expanding the synthetic possibilities. This multi-faceted reactivity allows chemists to utilize this compound as a starting material for the synthesis of complex heterocyclic compounds and other elaborate organic structures.
Design and Development of Novel Chemical Frameworks
The structural rigidity of the benzimidazole unit, combined with the conformational flexibility of the methylene linker and the reactive nature of the aniline group, provides a unique scaffold for the design of novel chemical frameworks. This compound can be used to construct macrocycles, polymers, and dendrimers with specific three-dimensional arrangements.
The presence of both hydrogen bond donors (N-H groups) and acceptors (nitrogen atoms) within the molecule facilitates the formation of supramolecular assemblies. These non-covalent interactions can be exploited to build organized molecular architectures with potential applications in materials science and molecular recognition. The ability to systematically modify the peripheral groups on both the benzimidazole and aniline rings allows for the fine-tuning of the electronic and steric properties of the resulting frameworks, leading to the development of materials with tailored functionalities.
Applications in Corrosion Inhibition and Surface Chemistry
Recent studies have highlighted the potential of this compound and its derivatives as effective corrosion inhibitors for various metals and alloys. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Adsorption Mechanisms of the Compound on Metal Surfaces
The adsorption of this compound on a metal surface is a complex process that can involve both physisorption and chemisorption. Physisorption occurs through electrostatic interactions between the charged metal surface and the protonated form of the molecule in an acidic medium.
Chemisorption, on the other hand, involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the benzimidazole and aniline moieties and the vacant d-orbitals of the metal atoms. The presence of the π-electrons in the aromatic rings also contributes to the adsorption process through π-metal interactions. This combination of physical and chemical adsorption leads to the formation of a stable and dense protective film on the metal surface.
Correlation Between Electronic Structure and Corrosion Inhibition Efficiency
The efficiency of a corrosion inhibitor is intrinsically linked to its electronic structure. Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), can provide valuable insights into this relationship. Key electronic parameters that influence the inhibition efficiency include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).
A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and enhanced inhibition efficiency. Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. A small energy gap (ΔE) is also desirable as it implies higher reactivity and a greater propensity for the molecule to interact with the metal surface. The dipole moment provides information about the polarity of the molecule, which can influence its adsorption behavior.
| Parameter | Significance in Corrosion Inhibition |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher values indicate a greater electron-donating ability, leading to stronger adsorption on the metal surface. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower values suggest a greater electron-accepting ability, facilitating back-donation from the metal. |
| ΔE (Energy Gap) | A smaller energy gap generally correlates with higher reactivity and better inhibition efficiency. |
| μ (Dipole Moment) | Influences the adsorption process through dipole-dipole interactions with the metal surface. |
Role in Catalysis and Ligand Design for Chemical Transformations
The structural features of this compound also make it an attractive candidate for applications in catalysis and ligand design. The presence of multiple nitrogen donor atoms allows it to act as a ligand, coordinating with various metal centers to form stable metal complexes.
These metal complexes can exhibit catalytic activity in a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the aromatic rings, which in turn influences the reactivity and selectivity of the metal catalyst. For example, the development of chiral derivatives of this compound could lead to the creation of asymmetric catalysts for enantioselective synthesis.
Furthermore, the benzimidazole moiety is a well-known structural motif in N-heterocyclic carbene (NHC) precursors. By appropriate chemical modification, this compound could be converted into novel NHC ligands. NHCs are widely used in organometallic chemistry and have been shown to be highly effective ligands for a variety of catalytic reactions, including cross-coupling reactions, metathesis, and polymerization. The aniline group could provide a secondary coordination site or be used to immobilize the catalyst on a solid support.
Development of Ligands for Transition Metal Catalysis
The benzimidazole nucleus, a key component of this compound, is a well-established motif in the design of ligands for transition metal catalysis. The nitrogen atoms within the imidazole ring system can effectively coordinate with a variety of transition metals, leading to the formation of stable and catalytically active complexes. While specific research on the catalytic applications of transition metal complexes derived from this compound is not extensively documented in publicly available literature, the broader class of benzimidazole-containing ligands has demonstrated significant utility in a range of catalytic transformations.
The presence of the aniline group in this compound offers an additional coordination site, allowing it to act as a bidentate or even a multidentate ligand. This chelation effect can enhance the stability and modulate the electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. For instance, related aminophenyl benzimidazole derivatives have been shown to form complexes with various transition metals, and these complexes have been investigated for their catalytic potential.
The catalytic performance of such complexes is often dictated by the nature of the metal center, the coordination geometry, and the electronic and steric properties of the ligand. The table below outlines potential transition metals that could form catalytically active complexes with this compound and the types of reactions they are known to catalyze with analogous benzimidazole-based ligands.
| Transition Metal | Potential Catalytic Applications with Benzimidazole Ligands |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation |
| Ruthenium (Ru) | Hydrogenation, transfer hydrogenation, metathesis |
| Copper (Cu) | Click chemistry (azide-alkyne cycloaddition), Ullmann coupling, oxidation reactions |
| Iridium (Ir) | C-H borylation, hydrogen isotope exchange |
| Rhodium (Rh) | Hydroformylation, hydrogenation |
It is important to note that the specific catalytic activity of complexes involving this compound would require dedicated experimental investigation.
Participation in Organocatalytic Systems
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. Benzimidazole derivatives, including this compound, possess features that make them promising candidates for organocatalysts. The benzimidazole core can be a precursor to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts.
The aniline moiety in this compound can also participate in catalysis, for example, through the formation of iminium or enamine intermediates. While direct studies on the organocatalytic applications of this specific compound are limited, the functional groups present suggest its potential utility in various transformations.
Potential in Materials Science and Supramolecular Chemistry
The structural characteristics of this compound also position it as a valuable building block in materials science and supramolecular chemistry. The ability of the benzimidazole and aniline groups to engage in various non-covalent interactions is key to its potential in these fields.
Influence on Crystal Engineering and Solid-State Properties
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. This arrangement is controlled by intermolecular interactions. Benzimidazole derivatives are known to be excellent candidates for crystal engineering due to their ability to form robust hydrogen bonds and participate in π-π stacking interactions.
In the case of this compound, the N-H group of the benzimidazole ring and the -NH2 group of the aniline moiety can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures in the solid state. The aromatic rings of the benzimidazole and aniline components can also engage in π-π stacking, further stabilizing the crystal structure.
The table below summarizes the key structural features of a related compound, 2-(o-aminophenyl)benzimidazole, which can provide an indication of the solid-state properties of this compound.
| Parameter | 2-(o-aminophenyl)benzimidazole |
| Crystal System | Orthorhombic |
| Space Group | Pca2(1) |
| Key Intermolecular Interactions | Inter- and intramolecular hydrogen bonds, π-π stacking |
| Molecular Geometry | Planar |
Data for a related compound, not the subject compound.
Exploitation in Self-Assembly and Non-Covalent Interactions
The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to supramolecular chemistry. The non-covalent interactions that drive crystal formation also govern the self-assembly of molecules in solution and at interfaces. The benzimidazole moiety is a versatile building block for creating complex supramolecular assemblies.
The combination of hydrogen bonding sites and aromatic surfaces in this compound makes it a prime candidate for the construction of supramolecular materials. These materials can take the form of gels, liquid crystals, or discrete molecular assemblies. The self-assembly process can be influenced by factors such as solvent, temperature, and the presence of other molecules or ions. The physicochemical properties of benzimidazole allow for assembly through both hydrophobic interactions (via the benzyl (B1604629) group) and coordination chemistry (through the imidazole ring).
The aniline group can be functionalized to introduce other recognition motifs, further expanding the possibilities for creating complex and functional supramolecular systems. The study of self-assembly in amino acid derivatives provides a parallel for how the amino group in the subject compound could direct the formation of ordered nanostructures through a combination of interactions.
Future Research Directions and Perspectives
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift in synthetic chemistry. For 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, future research will undoubtedly prioritize the development of green and sustainable synthetic protocols over traditional methods, which often involve harsh conditions and hazardous solvents. nih.govrsc.org
Key areas of exploration include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes and improve product yields. nih.govnih.govresearchgate.net Microwave-assisted synthesis, in particular, has been shown to be a rapid, high-yielding, and eco-friendly alternative for creating benzimidazole (B57391) derivatives. nih.govsemanticscholar.org
Green Catalysts: Research is moving towards the use of reusable and non-toxic catalysts. Nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), and Lewis acids like erbium triflate (Er(OTf)₃), have proven effective in promoting benzimidazole synthesis under milder conditions. researchgate.netalfa-chemistry.com The development of recyclable catalysts is a significant step towards sustainable chemical production. alfa-chemistry.com
Alternative Solvent Systems: The use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a cornerstone of green chemistry. rsc.org Catalyst-free synthesis in sustainable solvents such as ethanol (B145695) is also a promising avenue, offering high atom economy and eliminating toxic waste. arabjchem.org Furthermore, solvent-free, solid-state reactions represent a highly attractive green strategy, minimizing waste and simplifying purification processes. enpress-publisher.comacs.org
These methodologies not only reduce the environmental footprint but also offer economic advantages through increased efficiency and reduced waste management costs.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzimidazole Derivatives
| Feature | Conventional Methods | Green & Sustainable Methods |
| Energy Source | Prolonged heating (reflux) | Microwave irradiation, Ultrasound |
| Catalysts | Strong acids (e.g., PPA, HCl) | Recyclable nanocatalysts, Lewis acids |
| Solvents | Hazardous organic solvents | Water, PEG, Ionic liquids, Ethanol |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Yields | Often moderate | Generally high to excellent |
| Work-up | Tedious, involves extraction | Simple, often just filtration |
| Environmental Impact | High (waste generation) | Low (minimal waste) |
Advanced Computational Modeling for Predictive Chemical Behavior and Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources compared to traditional trial-and-error experimentation. For this compound, in silico methods are poised to play a crucial role in predicting its properties and guiding the design of novel derivatives with tailored functionalities.
Future computational research will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govrsc.org By analyzing various molecular descriptors (e.g., electronic, steric, physicochemical), researchers can build predictive models to estimate the efficacy of new, unsynthesized derivatives of this compound for specific applications, such as antimicrobial or anticancer agents. nih.govnih.govsemanticscholar.org
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor). researchgate.netenpress-publisher.comrsc.org Molecular docking can predict the binding affinity and orientation of this compound within the active site of a protein, providing insights into its potential mechanism of action and guiding modifications to improve its potency. nih.govenpress-publisher.comrsc.org
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgnbinno.comresearchgate.net It can be used to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.orgresearchgate.net This information is vital for understanding the compound's reactivity and stability.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug discovery. researchgate.netresearchgate.net These models can forecast the pharmacokinetic and safety profiles of this compound derivatives, helping to identify candidates with favorable drug-like properties before committing to costly synthesis and experimental testing. researchgate.netresearchgate.net
Table 2: Key Computational Techniques and Their Applications
| Computational Technique | Primary Application | Predicted Properties for this compound |
| QSAR | Predict biological activity | Potential efficacy as an antimicrobial, anticancer, or antiviral agent. |
| Molecular Docking | Simulate ligand-protein binding | Binding affinity, interaction modes with specific biological targets. |
| DFT | Analyze electronic structure | Molecular geometry, reactivity, stability, spectroscopic properties. |
| ADMET Prediction | Forecast pharmacokinetics/toxicity | Oral bioavailability, metabolic stability, potential toxicity. |
Expanding Applications in Emerging Areas of Chemical Science
While benzimidazoles are renowned for their medicinal applications, future research on this compound is expected to explore its potential in a variety of cutting-edge areas of chemical science. The unique electronic properties and structural versatility of the benzimidazole scaffold make it a prime candidate for novel functional materials. nbinno.com
Emerging application areas include:
Corrosion Inhibition: Benzimidazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in aggressive acidic environments. nih.govnih.govresearchgate.netproquest.com They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. nih.govresearchgate.net Future work could optimize the structure of this compound to enhance its performance for specific industrial applications.
Organic Electronics: The rigid, planar structure and π-electron system of the benzimidazole core endow it with good thermal stability and electron-transporting capabilities. alfa-chemistry.comnbinno.com This makes its derivatives highly suitable for use in organic light-emitting diodes (OLEDs) as electron transport materials, host materials, or light-emitting materials. alfa-chemistry.comacs.orgnbinno.com Research into modifying the aniline (B41778) moiety of the target compound could fine-tune its electronic properties for next-generation display and lighting technologies.
Chemosensors: The nitrogen atoms in the benzimidazole ring can act as effective binding sites for metal ions. This property has been exploited to develop highly sensitive and selective fluorescent and colorimetric sensors for detecting environmentally and biologically important ions like Zn²⁺, Fe²⁺/³⁺, and Cu²⁺. nih.govrsc.orgrsc.orgnih.gov this compound could be functionalized to create novel sensors for environmental monitoring or medical diagnostics.
Catalysis: Benzimidazole-based compounds, particularly when complexed with metals, can serve as effective catalysts for various organic transformations, including oxidation and reduction reactions. semanticscholar.orgenpress-publisher.com Recently, metal-free, benzimidazole-based ionic polymers have been developed as heterogeneous catalysts for reactions like CO₂ cycloaddition, showcasing the potential for creating sustainable catalytic systems. nih.gov
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The convergence of organic chemistry and materials science is creating a fertile ground for innovation. The inherent properties of the benzimidazole scaffold—stability, conductivity, and versatile functionalization—make this compound an excellent building block for the design of advanced functional materials. nbinno.comresearchgate.net
Future interdisciplinary research directions include:
Development of Functional Polymers: Benzimidazole-based polymers are known for their exceptional thermal stability, mechanical strength, and good electrical conductivity. researchgate.net These properties make them suitable for high-performance applications such as gas separation membranes and electrolytes for fuel cells. researchgate.net The aniline group in this compound provides a reactive site for polymerization, enabling its incorporation into novel polymer backbones.
Organic Semiconductors: As a class of n-type organic semiconductors, benzimidazole derivatives are crucial components in organic electronics. acs.orgresearchgate.net Research focusing on modifying the molecular structure of this compound could lead to materials with improved charge mobility and efficiency for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net
Hybrid Materials: The creation of organic-inorganic hybrid materials offers a pathway to combine the desirable properties of both components. Benzimidazole derivatives can be integrated into frameworks like metal-organic frameworks (MOFs) or immobilized onto inorganic substrates. researchgate.net This could lead to materials with tailored optical, electronic, or catalytic properties for applications in sensing, data storage, or energy conversion.
Luminescent Materials: The benzimidazole core is a key component in many fluorescent molecules. nih.gov By strategic structural modifications, derivatives of this compound could be designed as highly efficient emitters for applications in bioimaging, solid-state lighting, and security inks.
The exploration of these interdisciplinary frontiers will be crucial for unlocking the full potential of this compound, transforming it from a molecule of primarily medicinal interest into a versatile platform for the next generation of advanced materials.
Q & A
Q. What are the optimal synthetic routes for 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, and how can reaction efficiency be improved?
The synthesis of benzodiazolylmethyl aniline derivatives often involves click chemistry, alkylation, or substitution reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing triazole or benzodiazole moieties . Optimization strategies include:
- Catalyst selection : Stable Cu(I) catalysts supported on weakly acidic resins improve regioselectivity and reduce side reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and yields for intermediates like 3-ethynylaniline .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high-purity products .
Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for aniline), benzodiazole protons (δ 7.8–8.2 ppm), and methylene bridge protons (δ 4.5–5.0 ppm) .
- High-resolution MS : Confirm molecular weight (e.g., [M+H]+ at m/z 252.11 for brominated analogs) .
- Cross-validation : Compare experimental data with computed spectra (e.g., PubChem entries for analogous compounds) .
Q. What are the common chemical reactions involving the benzodiazole and aniline moieties in this compound?
- Electrophilic substitution : The aniline group undergoes nitration or halogenation under acidic conditions .
- Coordination chemistry : The benzodiazole nitrogen atoms act as ligands for metal ions (e.g., Cu, Pd) in catalytic applications .
- Fluorescent derivatization : NBD (nitrobenzoxadiazole) derivatives can be synthesized for bioimaging studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- SHELX suite : Use SHELXD for structure solution (via direct methods) and SHELXL for refinement. Key parameters include R-factor (<5% for high-resolution data) and thermal displacement ellipsoids .
- Twinned crystals : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
- Validation tools : PLATON or CCDC Mercury verify hydrogen bonding (e.g., N–H···N interactions in benzodiazole-aniline systems) .
Q. How do computational methods like molecular docking predict the biological activity of this compound?
- Target selection : Prioritize enzymes like EGFR or RET, where similar triazole-aniline derivatives show nanomolar affinity .
- Docking workflow :
- Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Key interactions : π-stacking (benzodiazole with hydrophobic pockets) and hydrogen bonding (aniline NH with catalytic residues) .
- Validation : Compare docking scores (e.g., binding energy ≤ -9 kcal/mol) with experimental IC50 values .
Q. What strategies address discrepancies between predicted and experimental bioactivity data?
- Data reconciliation :
Q. How can regioselectivity challenges in benzodiazole functionalization be mitigated?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide electrophilic attack .
- Microwave-assisted synthesis : Enhances reaction specificity (e.g., 150°C, 30 min for triazole formation) .
- Protection/deprotection : Temporarily block the aniline group with tert-butoxycarbonyl (Boc) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
